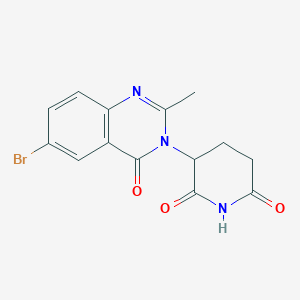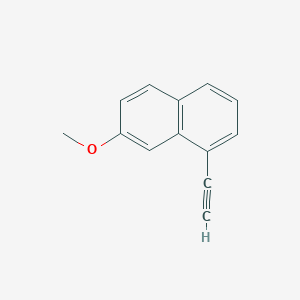
1-Ethynyl-7-methoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-7-methoxynaphthalene is an organic compound belonging to the naphthalene family It features an ethynyl group at the first position and a methoxy group at the seventh position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-7-methoxynaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with dimethyl carbonate in the presence of a phase-transfer catalyst such as tetrabutylammonium bromide. The reaction is carried out in a dilute alkaline solution, typically sodium hydroxide or potassium hydroxide, at temperatures ranging from 60 to 85°C. The product is then isolated through vacuum distillation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-7-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: 1-Ethyl-7-methoxynaphthalene.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-7-methoxynaphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Ethynyl-7-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-7-methoxynaphthalene can be compared with other similar compounds, such as:
1-Ethynyl-2-methoxynaphthalene: Differing in the position of the methoxy group, this compound may exhibit different reactivity and biological activity.
1-Ethynyl-4-methoxynaphthalene: Another positional isomer with distinct properties.
1-Ethynyl-5-methoxynaphthalene: Yet another isomer with unique characteristics.
Eigenschaften
Molekularformel |
C13H10O |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-ethynyl-7-methoxynaphthalene |
InChI |
InChI=1S/C13H10O/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11/h1,4-9H,2H3 |
InChI-Schlüssel |
MMSWBMVQIZQOFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2C#C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)
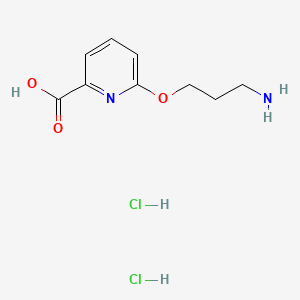
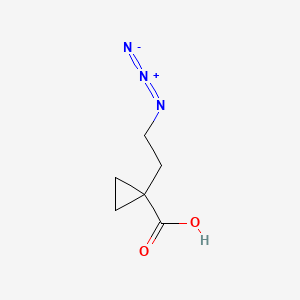
![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)
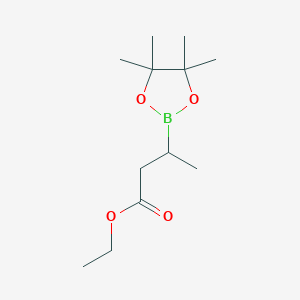
![2-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13455953.png)

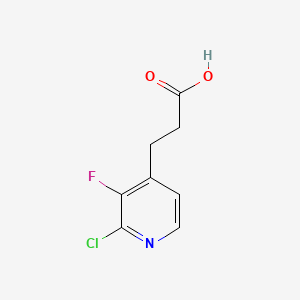
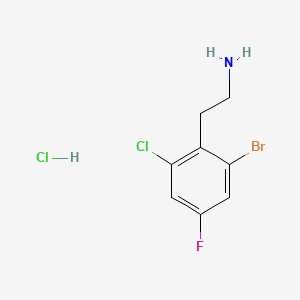
![[1,2,4]Triazolo[4,3-a]pyridin-5-amine](/img/structure/B13455977.png)
![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-2-(3,3-difluorocyclobutyl)acetate](/img/structure/B13455984.png)

